molecular formula C20H23F2N5O2 B6563890 4-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946313-47-9

4-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No. B6563890
CAS RN: 946313-47-9
M. Wt: 403.4 g/mol
InChI Key: WTJPQCBQTUVDRW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a pyrimidine ring, and a morpholine ring . These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and morpholine rings are both six-membered rings with nitrogen atoms, while the pyrimidine ring is a six-membered ring with nitrogen and carbon atoms .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives are used as antipsychotics . They work by blocking certain receptors in the brain, which can help to reduce symptoms of mental disorders.

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5O2/c1-14-13-17(25-9-11-29-12-10-25)24-20(23-14)27-7-5-26(6-8-27)19(28)18-15(21)3-2-4-16(18)22/h2-4,13H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJPQCBQTUVDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

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